Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester
Description
This compound belongs to the cephalosporin class of β-lactam antibiotics, characterized by a bicyclic cephem core (5-thia-1-azabicyclo[4.2.0]oct-2-ene). Key structural features include:
- Position 2: Diphenylmethyl ester group, a common carboxylic acid-protecting group that enhances lipophilicity and stability during synthesis .
- Position 3: Iodomethyl substituent, a rare functional group in cephalosporins, which may act as a leaving group or influence reactivity in prodrug strategies.
- Position 7: Phenylmethyleneamino group (Schiff base), formed via imine linkage, which could confer unique stability or interaction with bacterial targets .
The iodomethyl group distinguishes this compound from most cephalosporins, which typically feature hydroxymethyl, acetoxymethyl, or heterocyclic thioether groups at position 3. The phenylmethyleneamino side chain at position 7 contrasts with common acylated amino groups (e.g., thienylacetyl, tetrazolylacetyl) seen in clinical analogs .
Properties
Molecular Formula |
C28H23IN2O3S |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
benzhydryl (6R,7R)-7-(benzylideneamino)-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H23IN2O3S/c29-16-22-18-35-27-23(30-17-19-10-4-1-5-11-19)26(32)31(27)24(22)28(33)34-25(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,23,25,27H,16,18H2/t23-,27-/m1/s1 |
InChI Key |
WLJILNIIHIZJSJ-YIXXDRMTSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N=CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CI |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N=CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. The key steps typically include:
Formation of the Bicyclic Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The iodomethyl and phenylmethylene groups are introduced through specific reactions, such as halogenation and amination.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions and using efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares key structural features and biological implications of the target compound with analogous cephalosporins:
Key Observations:
Position 3 Substituents: The iodomethyl group in the target compound is chemically distinct from common substituents like thiadiazolylthio methyl (Cefazolin) or tetrazolethio methyl (SQ 14,359). In contrast, acetoxymethyl () and hydroxymethyl () groups are typical in parenteral cephalosporins, requiring enzymatic or hydrolytic activation .
Position 7 Side Chains: The phenylmethyleneamino group (Schiff base) in the target compound contrasts with acylated amino groups (e.g., thienylureidoacetyl in SQ 14,359), which enhance β-lactamase stability . Schiff bases are prone to hydrolysis but may offer novel binding interactions. Tetrazolylacetyl (Cefazolin) and pyridinylthio acetamido () groups improve water solubility and target affinity .
Diphenylmethyl Ester: This ester group at position 2 is a synthetic handle to protect the carboxylic acid during synthesis, as seen in 7-NACABH () and salicylideneamino derivatives (). It is typically removed in final drug formulations to restore antibacterial activity .
Biological Activity
Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ester, commonly referenced by its CAS number 109883-98-9, is a compound with significant biological activity, particularly in the field of antibiotic research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 594.46 g/mol. It appears as a yellow solid and is soluble in chloroform. The compound features a complex bicyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 109883-98-9 |
| Molecular Formula | C₂₈H₂₃IN₂O₃S |
| Molecular Weight | 594.46 g/mol |
| Appearance | Yellow solid |
| Solubility | Chloroform |
Antibacterial Properties
Diphenylmethyl (6R,7R)-3-(iodomethyl)-8-oxo compounds have been investigated for their antibacterial properties, particularly as intermediates in the synthesis of cephalosporin antibiotics like Cefepime. These compounds exhibit activity against various Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis through the beta-lactam mechanism.
The compound acts by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition leads to cell lysis and ultimately bacterial death. The presence of the iodomethyl group enhances its reactivity and antibacterial potency.
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
- A study demonstrated that derivatives of this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentrations (MICs) were determined to be lower than those of existing antibiotics, indicating potential for development as a novel antibacterial agent.
-
Pharmacokinetics :
- Research involving animal models indicated favorable pharmacokinetic profiles, with good absorption and distribution characteristics. The compound was shown to cross biological membranes effectively, which is critical for its therapeutic efficacy.
-
Beta-Lactamase Resistance :
- Another study focused on the compound's ability to resist hydrolysis by beta-lactamases, enzymes produced by bacteria to inactivate beta-lactam antibiotics. Modifications to the structure were found to enhance resistance against these enzymes, thus prolonging the drug's effectiveness in clinical settings.
Q & A
Q. What are the recommended methods for synthesizing this cephalosporin ester, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (30°C, n-butanol/water solvent) can introduce triazole moieties, as demonstrated in analogous cephalosporin syntheses . Catalysts like CuSO₄·5H₂O and sodium ascorbate improve click chemistry efficiency. Purification via sequential precipitation (e.g., hexane addition) and vacuum drying enhances yield . Reaction progress should be monitored using TLC or RP-HPLC .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR confirms stereochemistry and functional groups (e.g., iodomethyl, phenylmethyleneamino) .
- RP-HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve impurities and quantify purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
Q. How should researchers handle stability challenges during storage or experimental use?
- Methodological Answer : Stability is influenced by moisture, temperature, and light. Store lyophilized samples at -20°C under inert gas (N₂/Ar). For aqueous solutions, use buffered systems (pH 6–7) and avoid prolonged exposure to UV light. Degradation products can be tracked via accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Q. What safety protocols are essential for handling this iodomethyl-containing compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts.
- First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced Research Questions
Q. How can enzymatic strategies be applied to modify or deprotect functional groups in this compound?
- Methodological Answer : Candida antarctica lipase B (CAL-B) selectively hydrolyzes ester groups (e.g., tert-butyl or diphenylmethyl esters) under mild conditions (pH 7.4, 25°C). For example, enzymatic deprotection of cephalosporin 3′-acetoxy groups achieves >80% yield without damaging the β-lactam core . Optimize enzyme-to-substrate ratios (1:10–1:50 w/w) and monitor via LC-MS.
Q. What methodologies are effective for isolating and characterizing dimeric impurities or degradation products?
- Methodological Answer : Dimer impurities (e.g., β-lactam ring-opened derivatives) can be isolated using preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA). Structural confirmation requires tandem MS/MS and 2D-NMR (e.g., HSQC, HMBC) to resolve regiochemical ambiguities .
Q. How can structural modifications enhance this compound’s bioactivity or resistance to β-lactamases?
- Methodological Answer :
- Side-Chain Engineering : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the phenylmethyleneamino moiety to improve β-lactamase stability .
- Iodomethyl Replacement : Substitute iodomethyl with metabolically stable groups (e.g., trifluoromethylthio) via nucleophilic displacement (KI/acetone, 50°C) .
- Sulfone Derivatives : Oxidation of the thiazine sulfur to sulfone (using m-CPBA) enhances antibacterial activity .
Q. What computational approaches predict interactions between this compound and bacterial targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to penicillin-binding proteins (PBPs). Use crystal structures (PDB: 1PWC) for docking grids. QSAR studies can correlate substituent electronegativity with MIC values against Gram-negative pathogens .
Q. How can researchers resolve contradictions in synthetic yields reported across different studies?
- Methodological Answer : Variability often arises from protecting group strategies or catalyst loading. Systematic Design of Experiments (DoE) identifies critical factors (e.g., temperature, solvent polarity). For example, tert-butyl ester protection ( ) vs. diphenylmethyl ( ) impacts steric hindrance and reaction kinetics. Compare yields under standardized conditions (e.g., 25°C, DMF) .
Q. What role do protecting groups play in the synthesis of advanced cephalosporin intermediates?
- Methodological Answer : Diphenylmethyl esters protect carboxylic acids during β-lactam functionalization, as they are stable under acidic conditions but cleavable via hydrogenolysis (H₂/Pd-C). Alternative groups like 4-methoxyphenylthio () enhance solubility for click chemistry. Evaluate orthogonal protection (Fmoc/Alloc) for multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
